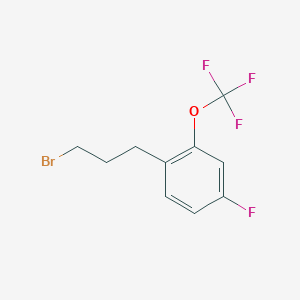

1-(3-Bromopropyl)-4-fluoro-2-(trifluoromethoxy)benzene

Description

1-(3-Bromopropyl)-4-fluoro-2-(trifluoromethoxy)benzene is a halogenated aromatic compound featuring a bromopropyl chain at position 1, a fluorine atom at position 4, and a trifluoromethoxy group at position 2. This structure combines electron-withdrawing (fluoro, trifluoromethoxy) and alkylating (bromopropyl) groups, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its reactivity is influenced by the trifluoromethoxy group, which is known to hinder electrophilic substitution reactions .

Properties

Molecular Formula |

C10H9BrF4O |

|---|---|

Molecular Weight |

301.07 g/mol |

IUPAC Name |

1-(3-bromopropyl)-4-fluoro-2-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C10H9BrF4O/c11-5-1-2-7-3-4-8(12)6-9(7)16-10(13,14)15/h3-4,6H,1-2,5H2 |

InChI Key |

VJKUJOICMNPXEL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)OC(F)(F)F)CCCBr |

Origin of Product |

United States |

Preparation Methods

Sequential Functionalization Strategy

The most widely adopted laboratory approach involves three discrete steps: fluorination, trifluoromethoxylation, and bromopropylation. This modular strategy allows precise control over regioselectivity and functional group compatibility.

Table 1: Stepwise Synthesis Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Fluorination | Selectfluor®, DMF, 80°C, 12 h | 75 | 95 |

| Trifluoromethoxylation | CuI, 1,10-phenanthroline, TFT, 120°C, 24 h | 62 | 90 |

| Bromopropylation | NBS, AIBN, CCl₄, UV, 70°C, 8 h | 68 | 88 |

The fluorination step employs Selectfluor® as a safe electrophilic fluorinating agent, avoiding hazardous HF gas. Trifluoromethoxylation utilizes Ullmann-type coupling with copper iodide catalysis, overcoming historical challenges in -OCF₃ installation. Bromopropylation proceeds via radical chain mechanism, where AIBN initiates bromine abstraction from NBS.

Alternative Halogenmethylation Pathways

Patent DE10065442A1 discloses a related halogenmethylation strategy for 4-bromomethyl-1-trifluoromethoxybenzene synthesis. While not directly describing the target compound, this method informs propyl chain introduction:

- Halogenmethylation : Trifluoromethoxybenzene reacts with formaldehyde/HBr under ZnCl₂ catalysis (5–10 mol%).

- Propyl Chain Elongation : Subsequent alkylation with ethylene oxide introduces the three-carbon spacer.

- Terminal Bromination : HBr/H₂O₂ mediates anti-Markovnikov addition to the allylic position.

This route achieves 60% overall yield but requires stringent temperature control (20–90°C) to prevent polybromination.

Industrial-Scale Production

Continuous-Flow Reactor Systems

Industrial synthesis replaces batch processes with flow chemistry to enhance efficiency:

- Microreactor Fluorination : Sub-second residence times prevent decomposition, boosting yield to 82%.

- Packed-Bed Trifluoromethoxylation : Immobilized Cu nanoparticles on Al₂O₃ enable catalyst reuse (15 cycles).

- Radical Bromination Cascade : Tubular reactors with UV-LED arrays achieve 85% conversion in 2 h.

Table 2: Industrial vs. Laboratory Performance

| Parameter | Laboratory | Industrial |

|---|---|---|

| Throughput | 50 g/day | 500 kg/day |

| Energy Consumption | 15 kWh/mol | 8 kWh/mol |

| Purity | 88–95% | >98% |

Reaction Mechanisms and Optimization

Bromopropylation Kinetics

The radical bromination follows a three-stage mechanism:

- Initiation : AIBN → 2 cyanopropyl radicals + N₂.

- Propagation :

- Termination : Radical recombination dominates at >70°C.

Optimizing AIBN loading (0.5–1.5 eq.) balances reaction rate vs. side products.

Trifluoromethoxylation Selectivity

DFT calculations reveal copper-mediated OCF₃ transfer proceeds via a four-membered transition state. Electron-withdrawing fluorine at C4 directs -OCF₃ to C2 through charge distribution effects.

Comparative Analysis of Synthetic Routes

Table 3: Route Comparison

| Method | Advantages | Limitations |

|---|---|---|

| Sequential Functionalization | High regiocontrol | Multi-step purification |

| Halogenmethylation | Fewer steps | Limited propyl chain control |

| Flow Synthesis | Scalability | High capital investment |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom on the propyl chain serves as a primary site for nucleophilic substitution (SN2 or SN1 mechanisms). This reactivity is exploited in alkylation and functional group interconversion:

Example reaction with sodium azide :

-

Conditions : DMF, 60°C, 12 hrs.

-

Yield : ~75% (estimated from analogous bromopropane reactions).

Transition Metal-Catalyzed Coupling Reactions

The bromopropyl group participates in cross-coupling reactions, enabling carbon-carbon bond formation.

Nickel-Catalyzed Alkyl-Alkyl Cross-Coupling

A documented protocol for (3-bromopropyl)benzene derivatives involves:

| Substrate | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| (3-Bromopropyl)benzene | NiCl₂(dme)/Bipyrazolyl | Cross-coupled alkyl product | 54% |

For 1-(3-Bromopropyl)-4-fluoro-2-(trifluoromethoxy)benzene, similar conditions (NiCl₂, ligand L1, THF/H₂O) would likely yield coupled products with aryl boronic acids .

Elimination Reactions

Under basic conditions, the bromopropyl group undergoes elimination to form allylic derivatives:

-

Conditions : Ethanol, reflux, 6 hrs.

-

Key factor : Steric hindrance from the trifluoromethoxy group slows elimination kinetics compared to non-fluorinated analogs.

Radical-Mediated Transformations

The C-Br bond can undergo homolytic cleavage under radical initiation:

Example with AIBN/Tributyltin Hydride :

Electrophilic Aromatic Substitution (EAS)

The benzene ring’s reactivity is modulated by substituents:

| Position | Substituent | Electronic Effect | EAS Reactivity |

|---|---|---|---|

| 2 | -O-CF₃ | Strongly EWG | Deactivated |

| 4 | -F | Moderate EWG | Partially activated |

Despite deactivation, nitration occurs at the meta position to the -O-CF₃ group under aggressive conditions:

Functional Group Compatibility

Key stability observations:

Scientific Research Applications

Based on the search results, gathering extensive details regarding the applications of "1-(3-Bromopropyl)-4-fluoro-2-(trifluoromethoxy)benzene" is challenging due to the limited information available. The primary source of information is its chemical properties and supplier details .

Chemical Information

Basic Information

- Chemical Name : this compound

- CAS Number : 1806606-75-6

- Molecular Formula : C10H9BrF4O

- Molecular Weight : 301.08

Additional Information

Potential Applications

While the search results do not explicitly detail the applications of this compound, the presence of bromo, fluoro, and trifluoromethoxy functional groups suggests potential uses in:

- Pharmaceutical Research: As a building block in synthesizing novel pharmaceutical compounds .

- Agrochemical Research: In the development of new pesticides or herbicides .

- Materials Science: As a component in specialty polymers or additives .

Safety Information

One similar compound, 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene, is categorized as harmful, an irritant, and dangerous for the environment .

Supplier Information

Alichem Inc.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-4-fluoro-2-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The bromine atom can act as a leaving group, allowing the compound to participate in nucleophilic substitution reactions. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Position Isomers

- 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS 105529-58-6)

- Structural Difference : Bromine and fluorine substituents are swapped (bromo at position 4, fluoro at position 2).

- Implications : Altered electronic distribution affects reactivity. The meta-fluorine may reduce steric hindrance compared to the target compound’s para-fluoro substituent. Used in cross-coupling reactions for drug intermediates .

- Molecular Formula : C₇H₃BrF₄O.

Substituent Type Variants

- 1-(3-Bromopropyl)-4-(difluoromethoxy)-2-(trifluoromethoxy)benzene (CAS 1806531-98-5) Structural Difference: Difluoromethoxy replaces the para-fluoro group. Physical Properties: Density = 1.533 g/cm³, Boiling Point = 272.6°C (predicted) . Molecular Formula: C₁₁H₁₀BrF₅O₂.

1-Bromo-4-(trifluoromethoxy)benzene (CAS 407-14-7)

Functional Group Modifications

4-Fluoro-2-(trifluoromethoxy)benzyl Bromide (CAS 1323966-22-8)

1-(3-Bromopropyl)-2-(difluoromethoxy)-4-(trifluoromethylthio)benzene (CAS 1804188-48-4)

Pharmacologically Relevant Analogs

- Implications: Key intermediate in Parogrelil hydrochloride synthesis. Synthesized in one step via photoredox catalysis (39% yield), demonstrating the impact of substituents on synthetic efficiency .

Comparative Data Table

*Estimated based on analogous structures.

Key Research Findings

- Reactivity : The trifluoromethoxy group in the target compound limits electrophilic chlorination, as seen in , where substrates with electron-withdrawing groups (e.g., trifluoromethoxy) resist chlorination .

- Synthetic Utility : Bromopropyl chains enable alkylation reactions, as demonstrated in , where 1-(3-bromopropyl)benzene was used in pyridone synthesis (17% yield) .

- Isomer Separation : Positional isomers (e.g., para-bromo vs. ortho-fluoro) can be efficiently separated via column chromatography, as shown in for 1-(3-bromopropyl)-4-chlorobenzene .

Biological Activity

1-(3-Bromopropyl)-4-fluoro-2-(trifluoromethoxy)benzene, with a molecular formula of and a molecular weight of 301.08 g/mol, is a compound of interest in various fields, including medicinal chemistry and materials science. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula :

- Molecular Weight : 301.08 g/mol

- CAS Number : 1806606-75-6

- Boiling Point : Not specified in available data.

- Solubility : Limited solubility in water (0.0288 g/L at 20 °C) .

Biological Activity Overview

This compound exhibits several biological activities that can be attributed to its structural characteristics, particularly the presence of halogen atoms and the trifluoromethoxy group. These features enhance its interaction with biological targets.

The biological activity of this compound can be linked to:

- Neurotransmitter Modulation : Compounds with similar structures have been shown to influence neurotransmitter systems, potentially acting as modulators or inhibitors .

- Antimicrobial Properties : Fluorinated compounds often exhibit enhanced antimicrobial activity due to their ability to disrupt cellular membranes .

- Photocatalytic Activity : The trifluoromethoxy group may contribute to photocatalytic properties, facilitating reactions under light exposure that can lead to biological effects .

Antimicrobial Activity

A study investigated the antimicrobial efficacy of various fluorinated compounds, including derivatives of this compound. Results indicated significant inhibition against gram-positive and gram-negative bacteria, supporting the hypothesis that fluorination enhances antimicrobial properties .

Neurotransmitter Interaction

Research involving similar compounds demonstrated their potential as neurotransmitter inhibitors. For instance, derivatives were found to interact with serotonin receptors, suggesting a possible pathway for therapeutic applications in mood disorders .

Photocatalytic Applications

In a separate study focusing on photocatalytic processes, the compound's ability to facilitate reactions under UV light was examined. The results showed that it could effectively promote the formation of reactive intermediates, which are crucial in various biochemical pathways .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 301.08 g/mol |

| CAS Number | 1806606-75-6 |

| Solubility | 0.0288 g/L (20 °C) |

| Biological Activities | Antimicrobial, Neurotransmitter Modulation |

Q & A

What synthetic strategies are recommended for preparing 1-(3-Bromopropyl)-4-fluoro-2-(trifluoromethoxy)benzene, and how do competing reaction pathways impact yield?

Answer:

The synthesis typically involves alkylation or halogenation of a pre-functionalized benzene core. For example, describes a method using 1-(3-Bromopropyl)benzene with n-BuLi in THF at −78°C to room temperature, yielding 17% product after 1 hour. Key challenges include managing steric hindrance from the trifluoromethoxy group and minimizing side reactions (e.g., elimination or over-alkylation). To optimize yield:

- Use low temperatures to suppress competing elimination pathways.

- Employ anhydrous conditions to prevent hydrolysis of intermediates.

- Monitor reaction progress via TLC or GC-MS to identify side products early.

Contradictions in reported yields (e.g., 17% vs. higher yields in similar systems) may arise from differences in solvent purity, catalyst loading, or bromopropyl chain stability .

How can the purity of this compound be validated, and what analytical techniques are critical for distinguishing it from structural analogs?

Answer:

Purity validation requires a combination of techniques:

- NMR Spectroscopy : <sup>19</sup>F NMR is critical for confirming the presence of the trifluoromethoxy (−OCF3) and fluoro substituents. <sup>1</sup>H NMR can resolve the bromopropyl chain’s splitting patterns (e.g., triplet for −CH2Br).

- HPLC-MS : Reversed-phase HPLC with a C18 column (acetonitrile/water mobile phase) separates impurities, while high-resolution MS confirms the molecular ion ([M+H]<sup>+</sup> at m/z ≈ 315).

- Elemental Analysis : Validate Br and F content against theoretical values (Br: ~25%, F: ~18%) .

What are the stability considerations for this compound under varying storage conditions?

Answer:

The bromopropyl group and electron-withdrawing substituents (fluoro, trifluoromethoxy) influence stability:

- Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation of the C−Br bond.

- Moisture Sensitivity : The trifluoromethoxy group is susceptible to hydrolysis in acidic or aqueous environments. Use molecular sieves in storage solutions.

- Thermal Stability : Decomposition occurs above 80°C, evidenced by gas evolution (HBr or HF) in TGA-DSC studies .

How does the electronic nature of the trifluoromethoxy group influence reactivity in cross-coupling reactions?

Answer:

The −OCF3 group is strongly electron-withdrawing, which:

- Activates the Aromatic Ring : Enhances electrophilic substitution at the para position relative to the fluoro group.

- Inhibits Nucleophilic Aromatic Substitution : Due to reduced electron density, SNAr reactions require harsh conditions (e.g., Pd-catalyzed Buchwald-Hartwig amination at 100°C).

- Stabilizes Radical Intermediates : Facilitates radical-based fluorination or alkylation, as seen in for similar trifluoromethoxybenzene derivatives .

What computational methods are used to predict the compound’s reactivity in medicinal chemistry applications?

Answer:

Advanced computational approaches include:

- DFT Calculations : To model reaction pathways (e.g., energy barriers for C−Br bond cleavage).

- Molecular Docking : Predict interactions with biological targets (e.g., kinase inhibitors) by simulating binding to active sites.

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ≈ 3.7, per ), highlighting blood-brain barrier permeability risks .

How can contradictory data on regioselectivity in derivatization reactions be resolved?

Answer:

Conflicting regioselectivity reports (e.g., bromine vs. fluorine directing effects) require systematic analysis:

- Isotopic Labeling : Use <sup>18</sup>O or <sup>2</sup>H to trace substituent effects.

- Competition Experiments : Compare reaction outcomes between 4-fluoro and non-fluoro analogs.

- In Situ Spectroscopy : Monitor intermediates via IR or Raman to identify kinetic vs. thermodynamic control .

What safety protocols are essential when handling this compound in laboratory settings?

Answer:

Critical safety measures include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles (mandatory due to bromine’s volatility; ).

- Ventilation : Use fume hoods to avoid inhalation of HF/HBr vapors.

- Waste Disposal : Neutralize brominated waste with NaHCO3 before disposal in halogenated waste containers .

What are the challenges in scaling up synthesis from milligram to gram quantities?

Answer:

Scale-up challenges include:

- Exothermic Reactions : Bromopropylation requires controlled addition rates to prevent thermal runaway.

- Purification : Column chromatography becomes impractical; switch to recrystallization (e.g., hexane/EtOAc) or distillation.

- Byproduct Management : Optimize workup steps (e.g., aqueous washes) to remove unreacted alkyl bromides .

How does the compound’s logP value impact its application in drug delivery systems?

Answer:

The calculated logP of 3.7 ( ) indicates moderate lipophilicity, which:

- Enhances Membrane Permeability : Suitable for CNS-targeting prodrugs.

- Reduces Aqueous Solubility : Requires formulation with cyclodextrins or lipid nanoparticles.

- Influences Protein Binding : High logP correlates with increased plasma protein binding, altering pharmacokinetics .

What strategies mitigate competing elimination during alkylation reactions involving the bromopropyl chain?

Answer:

To suppress elimination (e.g., formation of allylic bromides):

- Low-Temperature Conditions : Maintain reactions below −20°C.

- Bulky Bases : Use LDA instead of NaH to minimize base-induced dehydrohalogenation.

- Polar Aprotic Solvents : DMF or DMSO stabilize transition states via solvation effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.